Melting Point Discrepancy Enables Physical Discrimination from Closest Regioisomers
2,3-Dibromo-5,6-dimethylpyridine exhibits a melting point of 96–97 °C, which is significantly lower than the 107–108 °C of its regioisomer 2,6-dibromo-3,5-dimethylpyridine and substantially higher than the 32–34 °C of 2,3-dibromo-4,5-dimethylpyridine [1][2]. This >10 °C difference provides a simple means of identity verification and confirms that the compound will remain solid under standard ambient storage conditions where the 4,5-isomer would liquefy.
| Evidence Dimension | Melting point (identity and physical state at room temperature) |
|---|---|
| Target Compound Data | 96–97 °C |
| Comparator Or Baseline | 2,6-Dibromo-3,5-dimethylpyridine: 107–108 °C; 2,3-Dibromo-4,5-dimethylpyridine: 32–34 °C |
| Quantified Difference | ~10–65 °C lower/higher depending on comparator |
| Conditions | Solid crystalline material; data from ChemicalBook and CAS Common Chemistry |
Why This Matters
Procurement of the correct regioisomer is essential; the substantial melting point gap allows immediate physical discrimination and assures that the material will not inadvertently melt during shipping or storage, a risk with the low-melting 4,5-isomer.
- [1] CAS Common Chemistry. (2024). 2,6-Dibromo-3,5-dimethylpyridine (CAS 117846-58-9). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=117846-58-9 View Source
- [2] CAS Common Chemistry. (2025). 2,3-Dibromo-4,5-dimethylpyridine (CAS 117846-57-8). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 View Source
